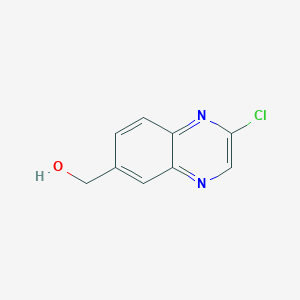
(2-Chloroquinoxalin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C9H7ClN2O It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinoxalin-6-yl)methanol typically involves the reaction of 2-chloroquinoxaline with a suitable reducing agent. One common method is the reduction of 2-chloroquinoxaline using sodium borohydride (NaBH4) in the presence of a solvent such as methanol or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
(2-Chloroquinoxalin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-Chloroquinoxalin-6-carboxylic acid.
Reduction: 2-Chloroquinoxalin-6-ylamine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloroquinoxalin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Chloroquinoxalin-6-yl)methanol is not well-documented. as a quinoxaline derivative, it is likely to interact with various molecular targets such as enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Chloroquinoxaline: The parent compound, which lacks the hydroxyl group.
2-Chloroquinoxalin-6-ylamine: A reduced form of (2-Chloroquinoxalin-6-yl)methanol.
2-Chloroquinoxalin-6-carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
(2-chloroquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-9-4-11-8-3-6(5-13)1-2-7(8)12-9/h1-4,13H,5H2 |
InChIキー |
MLAZVVKRFQEWLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C=C1CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


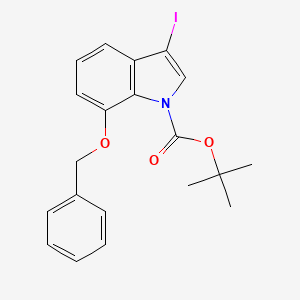
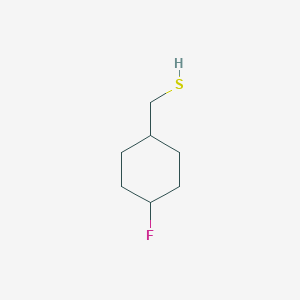
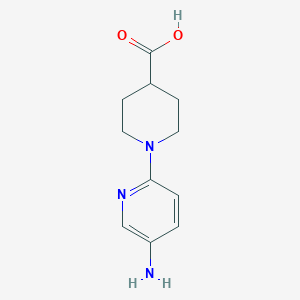
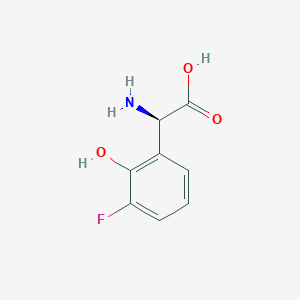
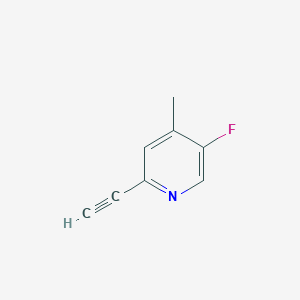


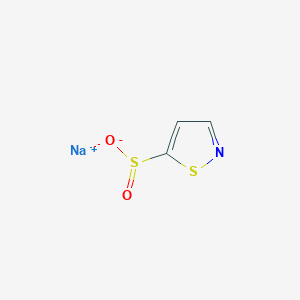

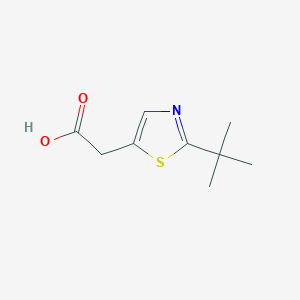

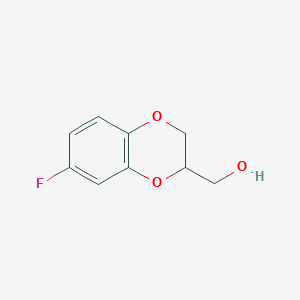
![Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)

